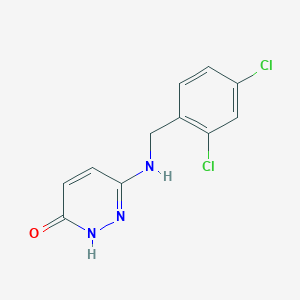
6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol
Overview
Description
6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C11H9Cl2N3O and its molecular weight is 270.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structural characteristics suggest a range of interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a dichlorobenzylamine moiety. The presence of the dichlorobenzyl group is significant as halogenated aromatic compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that similar compounds can inhibit specific kinases associated with tumor growth. For instance, compounds with similar structures have shown selective inhibition against FGFR4, a receptor tyrosine kinase implicated in various cancers, including hepatocellular carcinoma (HCC) .
Table 1: Inhibitory Activity of Pyridazine Derivatives Against Cancer Cell Lines
| Compound | Target Kinase | IC50 (nM) | Cancer Type |
|---|---|---|---|
| 6O | FGFR4 | 2.6 | HCC |
| 6P | FGFR1 | >100 | HCC |
| 6Q | FGFR3 | 50 | HCC |
The selectivity and potency of these compounds suggest that modifications to the pyridazine structure can significantly impact their anticancer efficacy.
Antimicrobial Activity
Pyridazine derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound exhibit activity against various bacterial strains. For example, studies on similar nitrogen heterocycles have reported effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .
Table 2: Antimicrobial Efficacy of Pyridazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6A | S. aureus | 3.12 |
| 6B | E. coli | 12.5 |
| 6C | Mycobacterium tuberculosis | 0.5 |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, the inhibition of kinases like FGFR4 disrupts pathways essential for cancer cell proliferation and survival . Additionally, the compound's antimicrobial effects may stem from its ability to penetrate bacterial membranes and interfere with metabolic processes.
Case Studies
- Hepatocellular Carcinoma Model : In vivo studies using xenograft models demonstrated that pyridazine derivatives effectively reduced tumor growth in HCC models, supporting their potential as therapeutic agents in oncology .
- Antimicrobial Screening : A high-throughput screening campaign identified several pyridazine derivatives with significant activity against Mycobacterium tuberculosis, suggesting their potential as new antimycobacterial agents .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(17)16-15-10/h1-5H,6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUIGIVNZBQBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















